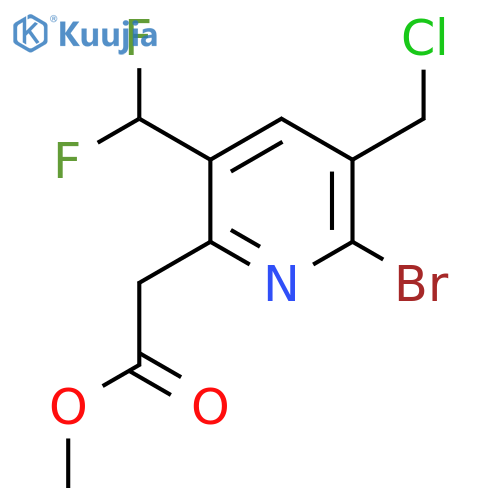Cas no 1806872-42-3 (Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate)

1806872-42-3 structure
商品名:Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate
CAS番号:1806872-42-3
MF:C10H9BrClF2NO2
メガワット:328.537768125534
CID:4809112
Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate
-
- インチ: 1S/C10H9BrClF2NO2/c1-17-8(16)3-7-6(10(13)14)2-5(4-12)9(11)15-7/h2,10H,3-4H2,1H3
- InChIKey: JQRYGAZEYWKUES-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CCl)C=C(C(F)F)C(CC(=O)OC)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055757-500mg |
Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate |
1806872-42-3 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029055757-250mg |
Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate |
1806872-42-3 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029055757-1g |
Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate |
1806872-42-3 | 97% | 1g |
$3,069.40 | 2022-03-31 |
Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate 関連文献
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1806872-42-3 (Methyl 2-bromo-3-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetate) 関連製品
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 249916-07-2(Borreriagenin)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 857369-11-0(2-Oxoethanethioamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
